

# Application Notes and Protocols: 3,5-Dimethyl-4-nitroisoxazole in Allylic-Allylic Alkylation

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

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These application notes provide a detailed overview and experimental protocols for the use of **3,5-dimethyl-4-nitroisoxazole** as a novel pronucleophile in asymmetric allylic-allylic alkylation reactions. This methodology offers an efficient route to chiral dicarboxylic acid derivatives, which are valuable building blocks in organic synthesis and drug development.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Introduction

The asymmetric synthesis of complex chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. Allylic-allylic alkylation is a powerful carbon-carbon bond-forming reaction that allows for the creation of stereogenic centers. A recent advancement in this area is the use of **3,5-dimethyl-4-nitroisoxazole** as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction, catalyzed by dimeric cinchona alkaloids, proceeds with high yields and excellent enantioselectivity, providing access to functionalized products that can be further transformed into valuable dicarboxylic acid derivatives.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) The 4-nitroisoxazole moiety serves as a synthetic equivalent of a carboxyl group, highlighting the synthetic utility of this reagent.[\[1\]](#)[\[2\]](#)

## Reaction Principle

The core of this methodology is the reaction between **3,5-dimethyl-4-nitroisoxazole** (1) and a Morita–Baylis–Hillman (MBH) carbonate (2), catalyzed by a nucleophilic catalyst, typically a

dimeric cinchona alkaloid derivative. The reaction proceeds via a dual activation mechanism. The nucleophilic catalyst activates the MBH carbonate through an  $SN_2'$  reaction to form a key intermediate. Simultaneously, the **3,5-dimethyl-4-nitroisoxazole** is deprotonated to form a mesomerically stabilized anion. The subsequent reaction between these two activated species yields the desired allylic-allylic alkylation product (3) and regenerates the catalyst.[2]

## Experimental Data

The following table summarizes the results of the enantioselective allylic-allylic alkylation of various MBH carbonates with **3,5-dimethyl-4-nitroisoxazole**, as reported in the primary literature.[1]

Table 1: Scope of the Enantioselective Allylic-Allylic Alkylation

Entry	R Group of MBH Carbonate (2)	Product	Yield (%)	ee (%)
1	Phenyl	3a	95	98
2	4-Chlorophenyl	3b	96	98
3	4-Bromophenyl	3c	94	98
4	4-Fluorophenyl	3d	93	98
5	4-Nitrophenyl	3e	90	97
6	4-Methoxyphenyl	3f	91	98
7	4-Tolyl	3g	92	98
8	2-Chlorophenyl	3h	95	97
9	2-Bromophenyl	3i	93	97
10	1-Naphthyl	3j	92	96
11	2-Naphthyl	3k	94	98
12	2-Furyl	3l	88	95
13	2-Thienyl	3m	90	96

Reaction conditions: **3,5-dimethyl-4-nitroisoxazole** (1 equiv), MBH carbonate (1 equiv), catalyst (0.1 equiv) in  $\text{CHCl}_3$  (0.4 mL) at 40 °C for 24 h. Isolated yields are given. Enantiomeric excess (ee) was determined by chiral stationary phase HPLC.[1][2]

## Experimental Protocols

General Procedure for the Synthesis of Allylic-Allylic Alkylation Products (3a-m):[2]

- To a screw-cap vial equipped with a magnetic stir bar, add **3,5-dimethyl-4-nitroisoxazole** (1) (0.1 mmol, 1.0 equiv), the corresponding Morita–Baylis–Hillman (MBH) carbonate (2) (0.1 mmol, 1.0 equiv), and the dimeric cinchona alkaloid catalyst 5f (0.01 mmol, 0.1 equiv).
- Add chloroform ( $\text{CHCl}_3$ , 0.4 mL) to the vial.
- Seal the vial and place it in a preheated aluminum block at 40 °C.
- Stir the reaction mixture for 24 hours. The progress of the reaction can be monitored by  $^1\text{H}$  NMR spectroscopy.
- Upon completion, directly purify the reaction mixture by flash chromatography on silica gel to obtain the desired product (3).

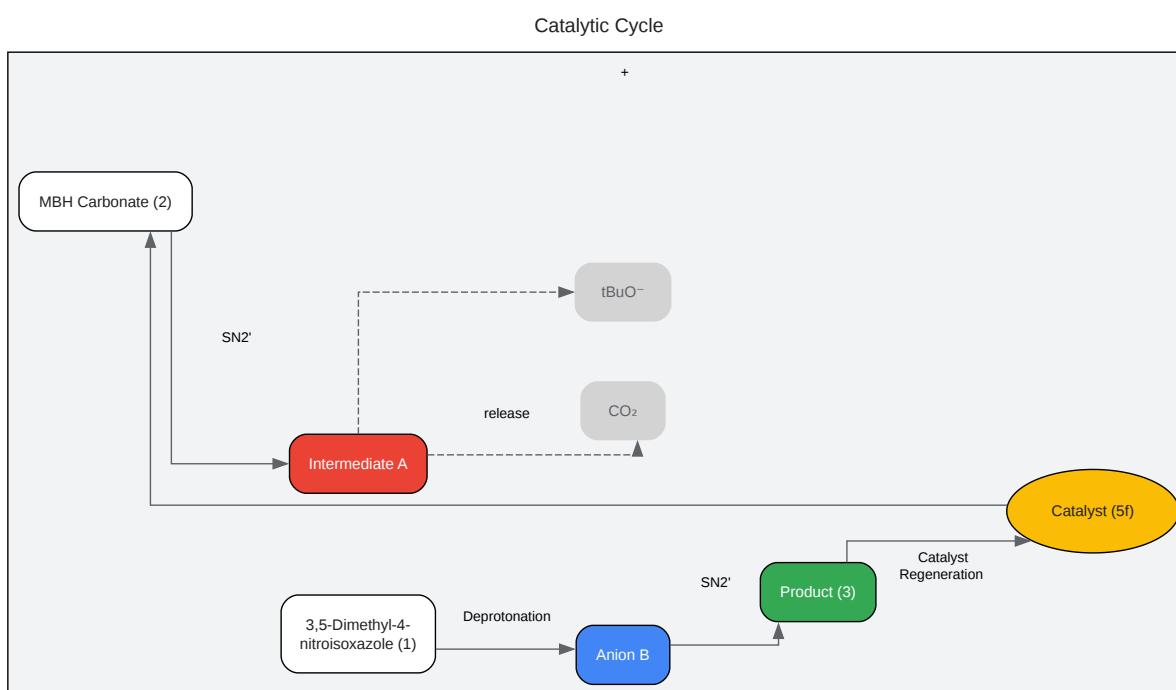
Characterization Data for a Representative Product, (R)-Methyl 4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylene-3-(p-tolyl)butanoate (3g):[1][2]

- Appearance: Pale-yellow oil[1][2]
- Yield: 92% (32.5 mg)[1][2]
- $^1\text{H}$  NMR (700 MHz,  $\text{CDCl}_3$ ):  $\delta$  7.12 (d,  $J$  = 8.1 Hz, 2H), 7.08 (d,  $J$  = 8.0 Hz, 2H), 6.36 (s, 1H), 5.75 (d,  $J$  = 1.2 Hz, 1H), 4.54 (t,  $J$  = 8.1 Hz, 1H), 3.74 (dd,  $J$  = 8.1, 1.5 Hz, 2H), 3.69 (s, 3H), 2.50 (s, 3H), 2.29 (s, 3H).[1][2]
- $^{13}\text{C}\{^1\text{H}\}$  NMR (176 MHz,  $\text{CDCl}_3$ ):  $\delta$  173.0, 166.6, 155.6, 141.7, 137.2, 136.9, 129.6, 129.5, 127.7, 127.6, 125.8, 125.5, 52.3, 43.7, 32.5, 21.3, 11.8.[1][2]

## Visualizations

## Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the allylic-allylic alkylation.

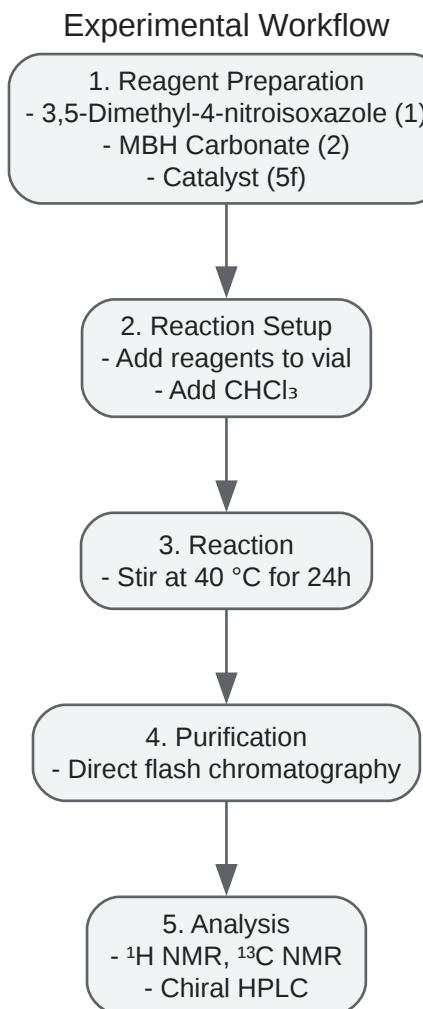


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Caption: Proposed catalytic cycle for the allylic-allylic alkylation.

## Experimental Workflow

The diagram below outlines the general laboratory procedure for this reaction.



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Caption: General experimental workflow for the synthesis.

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## References

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